Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate
Description
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative featuring a hydroxyl group at position 4, a ketone at position 5, and an ethyl ester at position 2. Its structure enables diverse intermolecular interactions, including hydrogen bonding (O–H⋯O) and C–H⋯O contacts, which influence its crystalline packing and physicochemical properties .
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO4 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H11NO4/c1-2-12-7(11)4-3-8-6(10)5(4)9/h4-5,9H,2-3H2,1H3,(H,8,10) |
InChI Key |
RJAPZHKRIKQIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNC(=O)C1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia, followed by cyclization to form the pyrrolidine ring. The reaction conditions typically include heating the reactants in the presence of a suitable solvent, such as ethanol, and using a catalyst like p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of pyrrolidine, such as carboxylic acids, alcohols, and substituted esters. These products have diverse applications in chemical synthesis and pharmaceutical development .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate. For instance, compounds synthesized from this scaffold have demonstrated structure-dependent anticancer activity against A549 human pulmonary cancer cells. The efficacy of these compounds was compared to established chemotherapeutics such as cisplatin, revealing promising cytotoxic effects that warrant further investigation for potential drug development targeting non-small cell lung adenocarcinoma .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activity. Research indicates that derivatives of this compound exhibit activity against Gram-positive bacteria and drug-resistant fungal pathogens. Screening assays have shown varying degrees of effectiveness, with some derivatives demonstrating significant inhibition against selected strains, suggesting potential for use in treating infections caused by resistant microorganisms .
Synthesis and Structural Insights
Synthesis Techniques
The synthesis of this compound typically involves the condensation of diethyl oxalate with various amines or amino acids, often under acidic conditions to facilitate the formation of the pyrrolidine ring. Techniques such as thermal disproportionation and ester exchange reactions are also employed to obtain functionalized derivatives with enhanced biological activity .
Crystallographic Studies
Crystallographic analysis has provided insights into the molecular structure of this compound, revealing its three-dimensional arrangement and confirming the presence of multiple stereogenic centers. This structural information is crucial for understanding how variations in the compound's configuration can influence its biological activity .
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in the synthesis of neurotransmitters, thereby influencing neurological functions .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- Substituent Effects : Bulky groups (e.g., benzyl, furan) introduce steric hindrance, influencing ring conformation (twist vs. envelope) and packing efficiency. For example, the benzyl group in forces a twist conformation, whereas the simpler hydroxylated analog adopts an envelope conformation .
- Hydrogen Bonding : The hydroxyl group at C4 in the target compound facilitates robust O–H⋯O interactions, forming dimers or chains. In contrast, salts like the hydrochloride derivative rely on ionic interactions, reducing hydrogen-bond-driven packing.
- Ring Size : Six-membered dihydropyridine derivatives exhibit planar geometries and distinct N–H⋯O bonding patterns, unlike the puckered pyrrolidine analogs.
Physicochemical Properties
Key Observations :
Biological Activity
Ethyl 4-hydroxy-5-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a pyrrolidine ring with hydroxyl and carbonyl groups, contributing to its biological activity. It possesses three chiral centers, which may influence its pharmacological properties. The compound exhibits an envelope conformation in its crystal structure, suggesting significant interactions with biological systems through hydrogen bonding and hydrophobic interactions due to the presence of the hydroxyl and carbonyl functionalities.
Anti-inflammatory Activity
Research indicates that this compound exhibits promising anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit inflammatory mediators, potentially making it a candidate for treating inflammatory diseases. The mechanism involves modulating pathways associated with cytokine production and oxidative stress.
Anticancer Activity
This compound has shown activity against various cancer cell lines. Notably, studies have reported significant cytotoxic effects on human lung adenocarcinoma (A549) cells. The compound's anticancer efficacy was evaluated using MTT assays, where it demonstrated a dose-dependent reduction in cell viability compared to untreated controls. The results indicated a reduction in viability ranging from 21% to 63% across different concentrations .
Study 1: Anticancer Efficacy in A549 Cells
A study assessed the anticancer activity of this compound against A549 cells. The compound was tested at various concentrations (10 µM to 100 µM) over 24 hours.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 78 |
| 25 | 63 |
| 50 | 45 |
| 100 | 21 |
The results indicated a significant decrease in cell viability at higher concentrations, supporting its potential as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
In another investigation focusing on the anti-inflammatory properties of this compound, researchers evaluated its effect on TNF-alpha induced inflammation in macrophages. The compound was administered at varying doses (1 µM to 10 µM).
| Dose (µM) | Inhibition of TNF-alpha (%) |
|---|---|
| 1 | 25 |
| 5 | 50 |
| 10 | 75 |
The findings revealed that higher doses significantly inhibited TNF-alpha production, highlighting the compound's potential therapeutic role in inflammatory conditions.
Synthesis Methods
Several synthesis routes for this compound have been reported:
- Condensation Reaction : Combining appropriate aldehydes with diethyl malonate under acidic conditions.
- Cyclization : Utilizing amino acids or their derivatives to form the pyrrolidine ring through cyclization reactions.
These methods underline the compound's versatility as a synthetic intermediate in organic chemistry and potential drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
